![molecular formula C27H16F3N3O B2385085 (Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline CAS No. 313233-29-3](/img/structure/B2385085.png)
(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C27H16F3N3O and its molecular weight is 455.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides an overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a chromene unit, and a trifluoromethyl group. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate precursors. For example, the synthesis could involve the reaction of 1H-benzimidazole derivatives with chromene compounds under acidic or basic conditions to yield the desired product.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several human cancer cell lines:
- Cell Lines Tested :
- Cervical cancer (HeLa)
- Bladder cancer (RT-112)
- Breast cancer (MCF-7)
In vitro assays have shown that this compound can induce apoptosis in these cell lines, with IC50 values indicating significant potency. For instance, a related compound exhibited IC50 values ranging from 5 to 20 µM against various cancer types, suggesting that this compound may exhibit similar activity.
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have also been explored. Studies indicate that certain structural features enhance activity against Gram-positive and Gram-negative bacteria. The compound's imidazole ring is known for its role in disrupting bacterial cell wall synthesis and DNA replication.
- Bacterial Strains Tested :
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Klebsiella pneumoniae
Preliminary data suggest that the compound may exhibit moderate antibacterial activity, although further testing is needed to establish minimum inhibitory concentrations (MICs).
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating various benzimidazole derivatives, compounds with similar structures to this compound demonstrated significant cytotoxic effects against HeLa cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications on the benzimidazole and chromene moieties can significantly influence biological activity. Compounds with electron-withdrawing groups like trifluoromethyl generally exhibit enhanced potency due to improved interactions with target proteins .
- In Vivo Studies : While in vitro results are promising, in vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is exploring the pharmacokinetics and bioavailability of related compounds in animal models to predict human efficacy .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells, potentially due to their ability to induce apoptosis through various pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Derivatives of thiazole and imidazole have demonstrated effectiveness against bacterial strains, with some exhibiting activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups in the phenyl ring has been linked to enhanced antimicrobial efficacy .
Photophysical Properties
The photophysical characteristics of this compound are of particular interest for applications in optoelectronics and photonics. Studies have shown that compounds with similar chromophoric systems exhibit strong fluorescence and nonlinear optical properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and other photonic devices .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzochromene Core : This is achieved through cyclization reactions involving appropriate phenolic and carbonyl compounds.
- Introduction of the Imidazole Moiety : The benzochromene derivative is then reacted with imidazole derivatives under basic conditions to form the final product.
- Trifluoromethylation : The incorporation of trifluoromethyl groups can be performed using electrophilic trifluoromethylation reagents, enhancing the compound's biological activity.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic approaches related to compounds structurally similar to this compound:
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzo[f]chromen-3-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16F3N3O/c28-27(29,30)17-7-5-8-18(14-17)31-26-21(25-32-22-10-3-4-11-23(22)33-25)15-20-19-9-2-1-6-16(19)12-13-24(20)34-26/h1-15H,(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHUUPHLVRBAON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=CC(=C4)C(F)(F)F)O3)C5=NC6=CC=CC=C6N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.